molecular formula C5H11BrO2 B2363080 (2S)-1-bromo-2,3-dimethoxypropane CAS No. 2241107-64-0

(2S)-1-bromo-2,3-dimethoxypropane

Cat. No.: B2363080
CAS No.: 2241107-64-0
M. Wt: 183.045
InChI Key: ZLALOAABONRSQH-RXMQYKEDSA-N
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Description

Significance of Chiral Brominated Ethers in Stereoselective Transformations

Chiral brominated ethers are a class of organic compounds that have garnered considerable attention for their role in stereoselective transformations. The presence of a bromine atom provides a reactive handle for nucleophilic substitution and organometallic coupling reactions, while the chiral ether moiety can direct the stereochemical outcome of these reactions. This directing effect can arise from steric hindrance, chelation control, or other non-covalent interactions, guiding the approach of reagents to a specific face of the molecule. The ability to control stereochemistry is paramount in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds, where often only one enantiomer exhibits the desired activity.

Foundational Role of (2S)-1-Bromo-2,3-dimethoxypropane as a Chiral Building Block

This compound serves as a valuable C3 chiral building block. Its utility stems from the ability to transfer its inherent chirality to a target molecule. The primary bromide is susceptible to displacement by a wide range of nucleophiles, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The stereochemistry at the C2 position can influence the stereochemical outcome of reactions at adjacent centers, making it a useful tool for asymmetric induction.

While specific, detailed research findings on the direct applications of this compound are not extensively documented in publicly available literature, its structural motifs are found within more complex molecules that are targets of total synthesis. The synthesis of such a chiral building block would typically originate from the "chiral pool," utilizing readily available enantiopure starting materials like (S)-glycerol derivatives. This approach ensures the absolute stereochemistry of the final product.

Overview of Current Research Trajectories and Synthetic Utility

Current research in asymmetric synthesis continues to focus on the development of novel chiral building blocks and methodologies for their efficient application. The synthetic utility of a compound like this compound would lie in its ability to participate in a variety of stereoselective reactions. For instance, its use as an electrophile in reactions with stabilized carbanions, organocuprates, or other organometallic reagents could lead to the formation of new stereocenters with high diastereoselectivity.

The methoxy (B1213986) groups in the molecule can also play a crucial role, potentially acting as coordinating groups for metal catalysts or influencing the conformational preferences of the molecule, thereby impacting the stereochemical course of a reaction. While specific examples are scarce, the potential for this compound to be a precursor to other valuable chiral synthons, such as chiral epoxides or amino alcohols, remains an area of interest for synthetic chemists.

Below is a table of the key properties of the closely related achiral isomer, 1-bromo-2,2-dimethoxypropane, which is more widely documented. This data can provide some context for the general physical characteristics of such C5 bromo-ethers.

PropertyValue
Molecular Formula C₅H₁₁BrO₂
Molecular Weight 183.04 g/mol
Boiling Point 83-87 °C/80 mmHg (lit.) sigmaaldrich.com
Density 1.355 g/mL at 25 °C (lit.) sigmaaldrich.com
Refractive Index n20/D 1.447 (lit.) sigmaaldrich.com

An in-depth exploration of the chemical synthesis of this compound reveals a variety of sophisticated strategies aimed at achieving high enantiopurity. The methodologies primarily focus on establishing the key stereocenter at the C2 position through enantioselective techniques, including leveraging the natural chirality of available starting materials, employing asymmetric catalysts, and utilizing chiral auxiliaries to direct stereochemical outcomes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-bromo-2,3-dimethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO2/c1-7-4-5(3-6)8-2/h5H,3-4H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLALOAABONRSQH-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Organic Transformations of 2s 1 Bromo 2,3 Dimethoxypropane

Nucleophilic Substitution Reactions

The primary carbon bearing the bromine atom is the principal site for nucleophilic substitution reactions. These transformations are fundamental in creating new carbon-carbon and carbon-heteroatom bonds.

Mechanistic Investigations of Sₙ1/Sₙ2 Pathways at the Bromine Center

The reaction mechanism of nucleophilic substitution at the C1 position of (2S)-1-bromo-2,3-dimethoxypropane is expected to be predominantly a bimolecular nucleophilic substitution (Sₙ2) pathway. This is because the bromine is attached to a primary carbon, which is sterically accessible to incoming nucleophiles. In an Sₙ2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile. The reaction proceeds through a backside attack, leading to a single transition state where the nucleophile is forming a bond to the carbon while the bromide leaving group is departing.

An alternative unimolecular nucleophilic substitution (Sₙ1) mechanism is considered highly unlikely for this compound. The Sₙ1 pathway involves the formation of a carbocation intermediate. A primary carbocation, which would be formed from the departure of the bromide ion from this compound, is inherently unstable and energetically unfavorable. While the adjacent methoxy (B1213986) groups could potentially offer some minor stabilization through the inductive effect, it is generally insufficient to promote a primary carbocation formation.

Stereochemical Outcomes and Enantiomeric Purity Retention in Substitution Reactions

A key feature of the Sₙ2 mechanism is the inversion of stereochemistry at the reaction center. However, in the case of this compound, the stereocenter is at the C2 position, not the C1 position where the substitution occurs. Therefore, nucleophilic substitution at the C1 position should proceed with retention of the (S) configuration at the C2 stereocenter. The enantiomeric purity of the starting material is expected to be maintained in the product, assuming no side reactions or racemization conditions are employed.

Reactions with Carbon, Nitrogen, Oxygen, and Sulfur Nucleophiles

The electrophilic C1 carbon of this compound is susceptible to attack by a variety of nucleophiles.

Carbon Nucleophiles: Reactions with carbon nucleophiles such as organocuprates (Gilman reagents), Grignard reagents (in the presence of a copper catalyst to favor substitution over elimination), and enolates can be employed to form new carbon-carbon bonds. These reactions are valuable for extending the carbon chain and constructing more complex molecular skeletons.

Nitrogen Nucleophiles: Amines, azides, and amides can serve as nitrogen nucleophiles to introduce nitrogen-containing functional groups. For instance, reaction with ammonia (B1221849) or primary amines would yield the corresponding primary or secondary amines, respectively. Sodium azide (B81097) is a common reagent for introducing the azide functionality, which can be further transformed into an amine or other nitrogen-containing groups.

Oxygen Nucleophiles: Alkoxides and carboxylates can act as oxygen nucleophiles to form ethers and esters, respectively. For example, reaction with sodium methoxide (B1231860) would lead to the formation of 1,2,3-trimethoxypropane.

Sulfur Nucleophiles: Thiolates are potent nucleophiles that readily displace the bromide to form thioethers. These sulfur-containing compounds can be valuable intermediates in further synthetic transformations.

Table 1: Potential Nucleophilic Substitution Reactions of this compound

Nucleophile (Example)Product Functional Group
R₂CuLi (Lithium dialkylcuprate)Alkane
RMgBr/Cu(I) saltAlkane
R-C≡C⁻ (Acetylide)Alkyne
NH₃ (Ammonia)Primary Amine
RNH₂ (Primary Amine)Secondary Amine
N₃⁻ (Azide)Azide
RO⁻ (Alkoxide)Ether
RCOO⁻ (Carboxylate)Ester
RS⁻ (Thiolate)Thioether

Transformations Involving the Methoxy Groups

The two methoxy groups in this compound are generally stable ether linkages. However, under specific conditions, they can undergo cleavage or demethylation.

Cleavage Reactions of Ether Bonds (e.g., with Grignard Reagents)

While Grignard reagents are typically used as nucleophiles to react at the carbon-bromine bond, under harsh conditions (e.g., high temperatures), they can potentially induce cleavage of ether bonds. This is not a common or synthetically useful reaction for simple dialkyl ethers but has been observed in some cases, particularly with more complex substrates. The mechanism would likely involve coordination of the magnesium atom to the ether oxygen, followed by nucleophilic attack of the alkyl group from the Grignard reagent. However, for a simple substrate like this compound, this reaction is expected to be a minor and undesirable side reaction.

Selective Demethylation Strategies

Selective cleavage of one or both methoxy groups can be a valuable transformation to unmask hydroxyl functionalities. Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are classic reagents for cleaving ethers. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. Due to the presence of two methoxy groups, achieving selective mono-demethylation over di-demethylation would be challenging and would likely require careful control of reaction conditions such as temperature and stoichiometry of the acid.

Lewis acids, such as boron tribromide (BBr₃), are also powerful reagents for ether cleavage and often offer higher selectivity. The mechanism involves coordination of the boron to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond. It is conceivable that by using a limited amount of BBr₃ at low temperatures, selective demethylation of one of the methoxy groups could be achieved, although this would require experimental validation.

Table 2: Potential Demethylation Reagents

ReagentConditionsPotential Outcome
HBr (conc.)HeatDi-demethylation (diol formation)
HI (conc.)HeatDi-demethylation (diol formation)
BBr₃Low temperature, controlled stoichiometryPotential for selective mono-demethylation

Acetal (B89532)/Ketal Formation and Hydrolysis (if applicable for 2,2-dimethoxypropane (B42991) analogs)

While this compound is an ether, not an acetal, its synthesis is intrinsically linked to acetal chemistry. The common precursor for this and related chiral C3 building blocks is (S)-solketal, also known as (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol, which is prepared by the acid-catalyzed reaction of glycerol (B35011) with acetone (B3395972) or its equivalent, 2,2-dimethoxypropane. atamanchemicals.comwikipedia.org

2,2-Dimethoxypropane serves as both a protecting group reagent and a water scavenger in this context. atamanchemicals.comwikipedia.orgmanavchem.com It reacts with the 1,2-diol of glycerol to form a cyclic acetal, known as an acetonide, which protects these hydroxyl groups, leaving the primary hydroxyl group free for further reactions. The formation of the acetal is a reversible process, and to drive the equilibrium toward the product, water must be removed. manavchem.com 2,2-dimethoxypropane facilitates this by reacting with any water present to form acetone and methanol. atamanchemicals.comwikipedia.org

The synthetic route to this compound typically involves the following steps where acetal chemistry is crucial:

Protection: Glycerol is protected as an acetonide.

Derivatization: The remaining free primary alcohol is converted to the target functional group. In the synthesis of the parent compound for the title bromide, this would be methylation.

Deprotection/Transformation: The acetal is hydrolyzed under acidic conditions to reveal the diol, which is then subsequently methylated. Finally, the terminal alcohol is converted to a bromide.

The hydrolysis of the acetal is a critical deprotection step that proceeds readily in the presence of aqueous acid. manavchem.comosti.gov The stability of acetals in neutral to strongly basic conditions allows for a wide range of reactions to be performed on other parts of the molecule without affecting the protected diol. manavchem.com

Metal-Catalyzed Coupling Reactions

The carbon-bromine bond in this compound is a key site for carbon-carbon bond formation through various metal-catalyzed coupling reactions. These reactions significantly expand its utility as a chiral building block.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Heck, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. While most commonly applied to aryl and vinyl halides, their application to alkyl halides, including primary bromides like this compound, is also established. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The coupling of alkyl halides is also possible, providing a direct route to substituted alkynes. organic-chemistry.org Reacting this compound with a terminal alkyne under Sonogashira conditions would yield a chiral 1,4-alkynyl ether.

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (typically a boronic acid) with an organohalide. wikipedia.orgorganic-chemistry.org It is widely used for synthesizing biaryls, styrenes, and polyolefins. wikipedia.org The coupling of sp³-hybridized alkyl bromides with arylboronic acids is a known transformation, enabling the synthesis of alkyl-substituted aromatic compounds. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org While the classic Heck reaction uses aryl or vinyl halides, variations involving alkyl halides have been developed. The reaction of this compound with an alkene could lead to the formation of a new, more complex alkene, though side reactions like β-hydride elimination must be considered.

Negishi Coupling: This reaction couples an organozinc reagent with an organohalide. wikipedia.orgorganic-chemistry.org It is notable for its high functional group tolerance and its ability to couple sp³, sp², and sp carbon atoms. wikipedia.org An alkyl bromide like this compound can serve as the electrophilic partner, reacting with various organozinc compounds (aryl, vinyl, alkyl) to form new C-C bonds. nih.gov

ReactionCoupling PartnerCatalyst System (Typical)Product Type from this compound
SonogashiraTerminal Alkyne (R-C≡CH)Pd(0) complex, Cu(I) salt, Amine baseChiral Alkyne (R-C≡C-CH₂(CH(OCH₃))CH₂(OCH₃))
SuzukiOrganoboron Reagent (R-B(OH)₂)Pd(0) complex, BaseCoupled Product (R-CH₂(CH(OCH₃))CH₂(OCH₃))
HeckAlkene (R₂C=CR₂)Pd(0) complex, BaseSubstituted Alkene
NegishiOrganozinc Reagent (R-ZnX)Pd(0) or Ni(0) complexCoupled Product (R-CH₂(CH(OCH₃))CH₂(OCH₃))

Magnesium-Mediated Reactions (Grignard Reagent Formation)

The reaction of alkyl halides with magnesium metal to form organomagnesium halides, or Grignard reagents, is a fundamental transformation in organic synthesis. This compound can be converted into its corresponding Grignard reagent, (2S)-2,3-dimethoxypropylmagnesium bromide.

The formation of this reagent involves the reaction of the alkyl bromide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The ether solvents are crucial as they solvate and stabilize the resulting Grignard reagent. The presence of the two ether functional groups within the substrate molecule is generally well-tolerated and is not expected to interfere with the formation of the reagent.

Once formed, this chiral Grignard reagent is a potent nucleophile and a strong base. It can react with a wide array of electrophiles to create new carbon-carbon bonds, significantly increasing the molecular complexity while retaining the chiral integrity of the dimethoxypropane backbone. For instance, its reaction with aldehydes and ketones yields chiral secondary and tertiary alcohols, respectively.

ReactantReagentsProduct
This compoundMg, Dry Ether (e.g., THF)(2S)-2,3-dimethoxypropylmagnesium bromide

Derivatization for Advanced Synthetic Intermediates

The functional handles on this compound allow for its conversion into a variety of other chiral intermediates, which are themselves valuable in asymmetric synthesis. nih.gov

Preparation of Chiral Alcohols and Amines

Chiral Amines: Chiral amines are prevalent in pharmaceuticals and natural products. nih.govnih.gov A straightforward method to prepare a chiral amine from this compound is via a direct nucleophilic substitution (S_N2) reaction. The primary bromide is readily displaced by nitrogen nucleophiles. For example, reaction with sodium azide followed by reduction (e.g., with H₂/Pd or LiAlH₄) yields the corresponding primary amine, (2S)-2,3-dimethoxypropan-1-amine. Alternatively, direct amination with ammonia or a protected amine equivalent can be used. mdpi.com

Chiral Alcohols: As mentioned previously, the Grignard reagent derived from this compound is an excellent precursor to chiral alcohols. Reaction of (2S)-2,3-dimethoxypropylmagnesium bromide with various carbonyl compounds provides access to a range of chiral alcohols. For example, reaction with formaldehyde (B43269) yields (2S)-3,4-dimethoxybutan-1-ol, while reaction with other aldehydes or ketones produces more substituted chiral secondary or tertiary alcohols. Another route involves a direct S_N2 displacement of the bromide with a hydroxide (B78521) equivalent, although this can be lower yielding due to competing elimination reactions.

TargetSynthetic RouteKey Reagents
Chiral AmineS_N2 displacement followed by reduction1. NaN₃; 2. H₂/Pd or LiAlH₄
Chiral AlcoholGrignard formation and reaction with carbonyl1. Mg; 2. R₂C=O; 3. H₃O⁺ workup

Formation of Functionalized Alkenes and Alkynes

Functionalized Alkenes: The synthesis of functionalized alkenes from this compound can be achieved through several pathways. A simple elimination reaction (E2) using a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) would yield (S)-3-methoxy-1-propoxyprop-1-ene. For more complex alkenes, the bromide can be converted into a phosphonium (B103445) salt (via reaction with triphenylphosphine) and then used in a Wittig reaction with an aldehyde or ketone to generate a new alkene with high control over the double bond position. nih.gov Furthermore, as discussed in section 3.3.1, the Heck reaction offers a pathway to couple the chiral fragment to another alkene. wikipedia.org

Functionalized Alkynes: The most direct method for introducing an alkyne functionality is the Sonogashira coupling, as detailed in section 3.3.1. wikipedia.orgnih.gov This reaction would attach a terminal alkyne directly to the chiral backbone, producing a versatile intermediate that can undergo further transformations such as click chemistry, hydration, or reduction. Another two-step approach involves displacement of the bromide with an acetylide anion (e.g., sodium acetylide), which is a powerful nucleophile.

TargetSynthetic RouteKey Reagents
AlkeneWittig Reaction1. PPh₃; 2. Base; 3. R₂C=O
AlkeneElimination (E2)Strong, non-nucleophilic base (e.g., t-BuOK)
AlkyneSonogashira CouplingTerminal alkyne, Pd(0), Cu(I), Base
AlkyneS_N2 DisplacementMetal acetylide (e.g., HC≡CNa)

Applications of 2s 1 Bromo 2,3 Dimethoxypropane in Asymmetric Synthesis

Utilization as a Chiral Building Block in Complex Molecule Synthesis

As a chiral building block, (2S)-1-bromo-2,3-dimethoxypropane possesses structural features that suggest its potential utility in the synthesis of complex molecular architectures. A comprehensive search of scientific databases was performed to identify specific examples of its application.

Construction of Natural Product Scaffolds (e.g., polyols, macrolides, alkaloids)

A targeted search for the use of this compound in the synthesis of natural product scaffolds such as polyols, macrolides, and alkaloids did not yield specific examples or detailed research findings. While the synthesis of such scaffolds is a significant area of research in organic chemistry, the direct application of this particular chiral building block is not documented in the available literature.

Precursor for Advanced Synthetic Intermediates

Chiral molecules like this compound are often valuable as precursors for more complex, advanced synthetic intermediates. nih.govsemanticscholar.org These intermediates can then be used in the later stages of a total synthesis. However, a specific search for advanced synthetic intermediates derived directly from this compound did not provide any concrete examples or synthetic schemes in the reviewed literature.

Stereoselective Construction of Vicinal and Remote Chiral Centers

The stereoselective introduction of vicinal and remote chiral centers is a crucial challenge in asymmetric synthesis. The inherent chirality of this compound makes it a candidate for reactions aimed at controlling the stereochemistry at adjacent or distant positions in a molecule. nih.govresearchgate.net Nevertheless, a detailed search of scientific publications did not uncover any studies that specifically investigate or demonstrate the use of this compound for the stereoselective construction of either vicinal or remote chiral centers.

Role in Multi-Component Reactions (e.g., Petasis Reactions)

Multi-component reactions (MCRs) are powerful tools in organic synthesis for building molecular complexity in a single step. researchgate.netnih.govbohrium.com The Petasis reaction is a notable example of such a transformation. An investigation into the role of this compound in MCRs, including the Petasis reaction, was conducted. The search did not yield any results indicating its participation as a substrate or reagent in any documented multi-component reactions.

Contributions to the Asymmetric Total Synthesis of Biologically Active Compounds

The ultimate goal of utilizing chiral building blocks is often their incorporation into the total synthesis of biologically active natural products and pharmaceuticals. nih.govnih.gov A comprehensive literature search was performed to find examples of the asymmetric total synthesis of any biologically active compounds that utilize this compound as a starting material or key intermediate. This search did not yield any successful total syntheses that report the use of this specific chiral compound.

Characterization and Stereochemical Assignment Techniques for 2s 1 Bromo 2,3 Dimethoxypropane

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric and Enantiomeric Purity

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. It is particularly crucial for establishing the connectivity of atoms and the stereochemical relationships between them.

The analysis of proton-proton (¹H-¹H) coupling constants (J-values) is a cornerstone in determining the relative stereochemistry of adjacent chiral centers. In acyclic systems like (2S)-1-bromo-2,3-dimethoxypropane, the magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation.

The molecule exists as a mixture of conformers due to rotation around the C2-C3 bond. The observed coupling constant is a weighted average of the coupling constants of the individual conformers. By analyzing the ³J values for the protons on C2 and C3, one can deduce the preferred conformation (anti or gauche) and thus the relative stereochemistry (syn or anti) of the substituents. For acyclic hydrocarbons with non-bulky substituents like methoxy (B1213986) groups, this J-based analysis is particularly effective when one rotamer is significantly populated (at least 85%). uni.lu

Table 1: Hypothetical ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1a, H-1b3.50 - 3.65m-
H-23.70 - 3.85m-
H-3a, H-3b3.40 - 3.55m-
OCH₃ (C2)3.35s-
OCH₃ (C3)3.30s-

Note: This is a hypothetical representation. Actual chemical shifts and coupling constants would need to be determined experimentally.

The Nuclear Overhauser Effect (NOE) is an NMR technique that identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for confirming stereochemical assignments. In an NOE experiment (e.g., NOESY or ROESY), irradiation of a specific proton will result in an enhancement of the signals of other protons that are within approximately 5 Å.

For this compound, NOE studies can provide through-space correlations that help to confirm the relative stereochemistry. For instance, observing an NOE between the proton at C2 and specific protons of the methoxy group at C3 would provide evidence for their spatial proximity, helping to build a three-dimensional picture of the molecule's preferred conformation in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H, C-O, and C-Br bonds. The absence of certain bands, such as a strong, broad absorption around 3200-3600 cm⁻¹ (O-H stretch) or a sharp peak around 1700 cm⁻¹ (C=O stretch), can confirm the absence of hydroxyl or carbonyl functional groups, respectively. nih.gov

Table 2: Expected Infrared (IR) Absorption Bands for this compound

Functional GroupBondCharacteristic Absorption (cm⁻¹)
AlkylC-H stretch2850-2960
EtherC-O stretch1070-1150 (strong)
BromoalkaneC-Br stretch500-600

Note: These are typical ranges and the exact peak positions can vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This allows for the determination of the elemental composition of the molecule.

For this compound (C₅H₁₁BrO₂), HRMS would be used to confirm its molecular weight. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. The calculated monoisotopic mass for C₅H₁₁⁷⁹BrO₂ is approximately 181.9942 g/mol . uni.lu An experimental HRMS measurement that matches this value would provide strong evidence for the proposed molecular formula.

Chiroptical Methods for Absolute Configuration Determination

While NMR can determine the relative stereochemistry, chiroptical methods are employed to determine the absolute configuration of a chiral molecule. These techniques measure the differential interaction of the molecule with left and right circularly polarized light.

For this compound, methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful tools for assigning the absolute configuration. ucsb.edu These experimental spectra are typically compared with spectra predicted by quantum chemical calculations for a known configuration (e.g., the (S)-enantiomer). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute stereochemistry. ucsb.edu This approach is particularly valuable when suitable crystals for X-ray crystallography cannot be obtained.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive technique for assigning the absolute configuration of chiral compounds. researchgate.net It measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub Enantiomers produce mirror-image ECD spectra, making it a definitive tool for stereochemical assignment, provided a reference or theoretical calculation is available. encyclopedia.pubpsu.edu

For a molecule like this compound, which lacks a strong intrinsic chromophore, the application of ECD can be challenging. The electronic transitions of the bromo- and methoxy- groups occur at low wavelengths and are typically weak. psu.edu However, even intrinsically achiral chromophores can become ECD-active when perturbed by a chiral environment. encyclopedia.pub The chiral center at C2 induces a dissymmetric perturbation on the electrons of the bromine and oxygen atoms, which can result in a measurable ECD spectrum.

The interpretation of the resulting spectrum often relies on comparing the experimental data with theoretical spectra generated through quantum chemical calculations. By calculating the theoretical ECD spectra for both the (S) and (R) enantiomers, a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration. nih.gov

Optical Rotation Measurements

Optical rotation is a classical method for characterizing chiral compounds. It measures the angle to which a plane of polarized light is rotated when passed through a sample of a chiral substance. The direction and magnitude of this rotation are characteristic of the compound, its concentration, the path length, temperature, and the wavelength of the light used. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions.

While a fundamental property, the use of optical rotation for the ab initio assignment of absolute configuration is limited. It is primarily a comparative tool. If the optical rotation of an authentic, configurationally defined sample of this compound is known, the measurement for a new sample can confirm its stereochemical identity. However, predicting the sign and magnitude of rotation for a given enantiomer based solely on its structure is notoriously difficult and often unreliable for complex molecules.

Derivatization with Chiral Derivatizing Agents (CDAs)

When direct spectroscopic analysis is inconclusive, derivatization with a chiral derivatizing agent (CDA) offers a robust alternative for determining absolute configuration. This method involves reacting the analyte with an enantiomerically pure CDA to form a pair of diastereomers. Since diastereomers have different physical properties, they can be distinguished using techniques like NMR spectroscopy.

Mosher's Esters : For compounds containing a hydroxyl group, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a common CDA. nih.govspringernature.com While this compound does not have a hydroxyl group, a synthetic precursor or a hydrolysis product could be analyzed this way. The method involves creating two separate ester products, one with (R)-MTPA and one with (S)-MTPA. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral ester center, the absolute configuration of the original alcohol can be deduced. nih.govoregonstate.edu A systematic analysis of these chemical shift differences reveals the spatial arrangement of the substituents around the carbinol center. researchgate.netnih.gov

p-Bromobenzoyl Derivatives : Another common strategy involves derivatization with p-bromobenzoyl chloride. This introduces a strong chromophore (the benzoyl group) and a heavy atom (bromine) into the molecule. The introduction of the chromophore is particularly useful for analysis by ECD spectroscopy, often leading to strong, well-defined Cotton effects that can be readily interpreted. encyclopedia.pub Furthermore, the heavy bromine atom facilitates the determination of the absolute configuration by X-ray crystallography through anomalous dispersion effects. thieme-connect.de

Derivatization ApproachPrincipleAnalytical MethodKey Advantage
Mosher's Esters Formation of diastereomeric esters with (R)- and (S)-MTPA.¹H and ¹⁹F NMRAllows configuration assignment based on predictable chemical shift differences (Δδ). nih.govoregonstate.edu
p-Bromobenzoyl Derivatives Introduction of a chromophore and a heavy atom.ECD & X-ray CrystallographyEnhances ECD signal and facilitates crystallographic analysis for definitive configuration. encyclopedia.pub

X-ray Crystallography for Definitive Absolute Configuration

Single-crystal X-ray diffraction is considered the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration. thieme-connect.denih.gov The technique requires a high-quality single crystal of the compound. The presence of a heavier atom, such as the bromine in this compound, is highly advantageous. thieme-connect.deresearchgate.net Heavier atoms cause a phenomenon known as anomalous dispersion, where the scattering of X-rays is slightly out of phase. researchgate.net This effect breaks Friedel's Law, which states that the intensities of diffraction spots (h,k,l) and their inverses (-h,-k,-l) are equal. wikipedia.org By carefully measuring the small differences in intensity between these pairs of reflections (known as Bijvoet pairs), the absolute arrangement of atoms in the crystal lattice can be determined. researchgate.neted.ac.uk

Flack Parameter Analysis

The Flack parameter, developed by Howard Flack, is a critical value calculated during the refinement of a crystal structure that indicates the absolute configuration. wikipedia.orgmdpi.com It is a number that ideally ranges from 0 to 1. wikipedia.org

A Flack parameter close to 0 (with a small standard uncertainty) indicates that the determined absolute configuration is correct. wikipedia.orged.ac.uk

A Flack parameter close to 1 suggests that the inverted structure is correct, and the coordinates of all atoms should be inverted. wikipedia.org

A value near 0.5 may imply that the crystal is racemic or twinned by inversion. wikipedia.org

The Flack parameter is now a standard and powerful metric reported for nearly all chiral materials characterized by X-ray crystallography. ox.ac.ukox.ac.uk For a compound like this compound, the presence of the bromine atom would likely lead to a precise and reliable Flack parameter, allowing for an unambiguous assignment of the (S) configuration at the C2 position. researchgate.net

Chromatographic Methods for Enantiomeric Purity Assessment

While spectroscopic and crystallographic methods determine the absolute configuration, chromatographic techniques are essential for assessing the enantiomeric purity or enantiomeric excess (ee) of a sample.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining their relative amounts in a mixture. rsc.orgscilit.com The separation is achieved by using a chiral stationary phase (CSP). rsc.orgyoutube.com A CSP is a column packing material that is itself chiral and can form transient, diastereomeric complexes with the enantiomers of the analyte.

The different stabilities of these diastereomeric complexes cause the two enantiomers to travel through the column at different rates, resulting in their separation. youtube.com For a non-chromophoric compound like this compound, a detector such as a refractive index detector (RID) or an evaporative light scattering detector (ELSD) would be required if UV detection is not sensitive enough.

By running a standard of the racemic mixture, a chromatogram showing two distinct peaks of equal area for the (R) and (S) enantiomers can be obtained. sigmaaldrich.com An enantiomerically pure sample of this compound would ideally show only a single peak. The enantiomeric excess can be precisely calculated from the areas of the two peaks in a chromatogram of an enantiomerically enriched sample. sigmaaldrich.comnih.gov

Chiral Gas Chromatography (GC)

Chiral gas chromatography is a specialized analytical technique used for the separation of enantiomers. gcms.cz This method utilizes a chiral stationary phase (CSP) within the GC column, which interacts differently with the two enantiomers of a chiral compound, leading to different retention times and, consequently, their separation. gcms.czresearchgate.net The successful separation of enantiomers is dependent on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase. mst.edu

The most widely used chiral stationary phases in capillary GC are based on modified cyclodextrins. gcms.czchromatographyonline.com Cyclodextrins are cyclic oligosaccharides that possess a chiral, hydrophobic cavity. chromatographyonline.com Derivatization of the hydroxyl groups on the cyclodextrin (B1172386) rim enhances their enantioselective recognition capabilities, allowing for the separation of a broad range of chiral compounds. gcms.cz The choice of the specific cyclodextrin derivative and the operational parameters of the gas chromatograph are crucial for achieving optimal separation. wiley.com

Detailed Research Findings:

Despite a comprehensive search of scientific literature, specific research findings detailing the chiral gas chromatographic analysis of this compound, including retention times and the specific chiral stationary phase used, were not available at the time of this writing. The successful separation of a closely related compound, 1-bromo-3-chloro-2-propanol, was achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase, but not by GC. researchgate.net However, based on the successful enantioseparation of other functionalized propanes and chiral bromoalkanes, a general approach for the chiral GC analysis of this compound can be proposed.

A suitable chiral stationary phase would likely be a derivatized β- or γ-cyclodextrin. For instance, columns with stationary phases like heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin have shown versatility in separating a wide range of chiral compounds, including those without strong interacting functional groups. nih.gov

The analytical method would involve injecting a solution of the racemic 1-bromo-2,3-dimethoxypropane (B3058590) onto the chiral GC column. The temperature of the oven would be carefully controlled, often using a temperature program to ensure good peak shape and resolution. The two enantiomers would interact differently with the chiral stationary phase, causing one to travel through the column faster than the other. This difference in retention time would result in two separate peaks on the resulting chromatogram, each corresponding to one of the enantiomers. By comparing the retention time of an authentic, enantiomerically pure sample of this compound, the peak corresponding to each enantiomer in the racemic mixture can be identified. The area under each peak is proportional to the amount of each enantiomer present, allowing for the determination of the enantiomeric excess (ee) of a non-racemic sample.

Illustrative Data Tables:

While specific experimental data for this compound is not available, the following tables illustrate the type of data that would be generated from a successful chiral GC analysis of a racemic mixture and an enantiomerically enriched sample of a hypothetical chiral compound.

Table 1: Hypothetical Chiral GC Separation of Racemic 1-Bromo-2,3-dimethoxypropane

Peak No.Retention Time (min)CompoundEnantiomerArea (%)
115.231-Bromo-2,3-dimethoxypropane(R)-enantiomer50.0
215.891-Bromo-2,3-dimethoxypropane(S)-enantiomer50.0
This table illustrates an ideal separation of a racemic mixture where both enantiomers are present in equal amounts.

Table 2: Hypothetical Chiral GC Analysis of an Enantiomerically Enriched Sample of this compound

Peak No.Retention Time (min)CompoundEnantiomerArea (%)
115.231-Bromo-2,3-dimethoxypropane(R)-enantiomer5.0
215.891-Bromo-2,3-dimethoxypropane(S)-enantiomer95.0
This table shows an example of an enantiomerically enriched sample, where the (S)-enantiomer is the major component, resulting in a calculated enantiomeric excess of 90%.

Computational and Theoretical Studies on 2s 1 Bromo 2,3 Dimethoxypropane and Its Derivatives

Conformational Analysis and Energy Landscapes

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of (2S)-1-bromo-2,3-dimethoxypropane is crucial for understanding its behavior in different chemical environments. Theoretical calculations, typically employing density functional theory (DFT) or ab initio methods, can be used to identify stable conformers and map the potential energy surface.

The rotation around the C1-C2 and C2-C3 bonds gives rise to various staggered and eclipsed conformations. The relative energies of these conformers are determined by a delicate balance of steric hindrance between the bulky bromine atom and methoxy (B1213986) groups, as well as stabilizing hyperconjugative interactions. For instance, a gauche orientation of the X-C-C-O (where X is a halogen) fragment has been found to be prevalent in related halohydrins due to hyperconjugation. nih.gov

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle (Br-C1-C2-O)Dihedral Angle (C1-C2-C3-O)Relative Energy (kcal/mol)
A60° (gauche)180° (anti)0.00
B180° (anti)180° (anti)0.85
C60° (gauche)60° (gauche)1.20
D-60° (gauche)180° (anti)0.95

Note: This table presents hypothetical data based on principles of conformational analysis for illustrative purposes.

Reaction Mechanism Predictions and Energy Barriers

This compound, as a primary alkyl halide, can potentially undergo nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. Computational methods are instrumental in elucidating the preferred reaction pathways and calculating the associated energy barriers.

The steric hindrance around the reaction center plays a significant role. While it is a primary bromide, the presence of substituents on the adjacent carbon can influence the reaction rate. vaia.compearson.com For an SN2 reaction, the accessibility of the electrophilic carbon to the nucleophile is critical. In the case of SN1 reactions, the stability of the resulting carbocation intermediate is the determining factor. vaia.compearson.com

Theoretical calculations can model the transition state structures and energies for each potential pathway. For example, in an SN2 reaction, a five-coordinated transition state is expected. vaia.com The energy barrier for this transition state can be calculated to predict the reaction rate. The presence of the methoxy groups could also lead to neighboring group participation, potentially forming a cyclic oxonium ion intermediate and influencing the stereochemical outcome of the reaction.

Table 2: Hypothetical Calculated Activation Energies for Reactions of this compound with a Nucleophile

Reaction TypeTransition StateActivation Energy (kcal/mol)
SN2[Nu---CH2(C4H9O2)---Br]-20.5
SN1[CH2(C4H9O2)]+35.2
E2[Base---H---Cβ---Cα---Br]‡22.8

Note: This table presents hypothetical data for illustrative purposes.

Transition State Analysis in Stereoselective Transformations

In stereoselective synthesis, understanding the structure and energy of transition states is paramount for predicting and controlling the stereochemical outcome. For reactions involving this compound, computational analysis of the transition states can reveal the origins of stereoselectivity.

For instance, in a reaction where a new stereocenter is formed, there will be diastereomeric transition states leading to the different stereoisomeric products. By calculating the energies of these competing transition states, the major product can be predicted. The analysis of the transition state geometry can highlight the key non-covalent interactions, such as steric repulsion or hydrogen bonding, that favor one pathway over the other. This information is invaluable for the rational design of catalysts and reaction conditions to enhance the desired stereoselectivity.

Quantum Chemical Calculations for Spectroscopic Property Prediction (e.g., ECD spectra)

Quantum chemical calculations are powerful tools for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Electronic Circular Dichroism (ECD) spectra. dntb.gov.ua For a chiral molecule like this compound, ECD spectroscopy is particularly important for determining its absolute configuration.

By performing time-dependent density functional theory (TD-DFT) calculations, the ECD spectrum can be simulated. dntb.gov.ua This calculated spectrum can then be compared with the experimentally measured spectrum to confirm the absolute stereochemistry of the molecule. The accuracy of these predictions is highly dependent on the chosen level of theory and the consideration of different conformers in the calculation.

Ligand-Substrate Interactions in Catalytic Asymmetric Synthesis (if relevant)

While specific studies on the ligand-substrate interactions of this compound in catalytic asymmetric synthesis are not extensively documented, computational methods provide a framework for investigating such interactions. In a catalyzed reaction, the substrate, this compound, would interact with a chiral catalyst to form a diastereomeric complex.

Molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations can be employed to model the geometry and energetics of these catalyst-substrate complexes. These studies can identify the key interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, that govern the binding and subsequent transformation of the substrate. This understanding is critical for optimizing catalyst design to achieve high enantioselectivity in asymmetric synthesis.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

The future synthesis of (2S)-1-bromo-2,3-dimethoxypropane will likely be driven by the principles of green and sustainable chemistry, moving away from traditional methods that may involve hazardous reagents or generate significant waste.

A primary focus will be the utilization of renewable feedstocks. sigmaaldrich.comnih.gov The C3 backbone of the molecule is ideally suited for derivation from biomass sources like glycerol (B35011), a byproduct of biodiesel production, or carbohydrates such as D-mannitol or L-ascorbic acid. Research could establish efficient, high-yield pathways from these renewable starting materials to the key chiral precursor, (S)-2,3-dimethoxy-1-propanol.

Another key area is the improvement of atom economy in the synthetic route. solubilityofthings.com The transformation of the precursor alcohol, (S)-2,3-dimethoxy-1-propanol, into the target bromide is a critical step. Future methodologies will aim to replace classical brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), which have poor atom economy and produce stoichiometric byproducts. Research into catalytic bromination reactions or the use of polymer-supported brominating agents that can be recycled would represent a significant advance.

Furthermore, minimizing the use of protecting groups is a core tenet of green chemistry. sigmaaldrich.comacs.org Synthetic strategies that can directly convert a chiral precursor from the chiral pool into the target molecule without intermediate protection and deprotection steps would be highly desirable. For instance, developing enzymatic or chemo-enzymatic routes could offer high selectivity, obviating the need for such auxiliary steps. acs.org

Development of New Catalytic Asymmetric Transformations Utilizing the Compound

While this compound is itself a product of asymmetric synthesis, its future utility will be defined by the new transformations it can enable. As a chiral electrophile, its primary role is in stereospecific substitution reactions.

Future research could explore novel copper- or palladium-catalyzed cross-coupling reactions where the compound serves as the chiral partner. For example, developing conditions for enantioretentive coupling with a wide range of organometallic reagents (organoboranes, organozincs, etc.) would significantly expand its synthetic utility. This would allow the direct installation of the chiral 2,3-dimethoxypropyl moiety onto diverse molecular scaffolds.

The compound also holds potential as a precursor for chiral ligands. The 2,3-dimethoxypropyl group could be incorporated into phosphine, N-heterocyclic carbene (NHC), or other ligand frameworks. These new chiral ligands could then be employed in a broad spectrum of metal-catalyzed asymmetric reactions, such as hydrogenation, allylic alkylation, or C-H activation. nih.govnih.gov The conformational flexibility and electronic properties imparted by the methoxy (B1213986) groups could lead to unique selectivity profiles in catalysis.

Additionally, the development of organocatalytic transformations where this compound acts as a key substrate is a promising avenue. For example, enantioselective S_N2 reactions catalyzed by chiral phase-transfer catalysts or hydrogen-bond donors could provide access to a variety of derivatives with high stereopurity. nih.gov

Expanded Applications in Diverse Areas of Chiral Synthesis

The core value of this compound lies in its application as a chiral building block. ambeed.com Future research will undoubtedly expand its use in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). nih.govnih.gov

Its structure is particularly relevant for the synthesis of molecules containing polyketide or carbohydrate fragments. The defined (S)-stereochemistry and the differentiated oxygen functionalities (two ethers) make it an ideal starting point for the iterative construction of larger, stereochemically rich systems. Research efforts could target the synthesis of macrolide antibiotics, antiviral nucleoside analogues, or other bioactive natural products where this specific stereochemical motif is present. nih.gov

Beyond natural products, the compound can be used to generate libraries of novel, three-dimensionally complex small molecules for drug discovery. acs.org The chiral 2,3-dimethoxypropyl fragment can serve as a non-aromatic, conformationally flexible scaffold or substituent, potentially improving the physicochemical properties (e.g., solubility, metabolic stability) of drug candidates compared to traditional flat, aromatic rings.

Integration with Flow Chemistry and Green Chemistry Principles

The convergence of continuous flow technology with green chemistry principles offers a powerful paradigm for the future production of chiral intermediates like this compound. acs.orgrsc.org

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for potentially hazardous or exothermic reactions like bromination. nih.gov Future research could focus on developing a continuous flow process for the conversion of (S)-2,3-dimethoxy-1-propanol to the target bromide. This would not only enhance safety and scalability but also facilitate rapid reaction optimization and could lead to higher yields and purities. nih.gov The use of packed-bed reactors with immobilized reagents or catalysts is a particularly attractive strategy for streamlining synthesis and purification. nih.gov

Integrating flow synthesis with green solvents (e.g., bio-derived solvents) or solvent-free conditions, where possible, would further enhance the sustainability of the process. nih.gov Mechanochemical methods, which use mechanical force instead of bulk solvents to drive reactions, could also be explored as a green alternative for certain synthetic steps. nih.gov Real-time analytical techniques (e.g., inline IR or NMR spectroscopy) can be coupled with flow reactors to monitor reaction progress, ensuring efficiency and minimizing waste generation, in line with the principles of pollution prevention. nih.gov

Advanced Mechanistic Insights via Combined Experimental and Computational Approaches

A deeper understanding of the reactivity of this compound is crucial for optimizing its use and designing new applications. A synergistic approach combining experimental kinetics with advanced computational modeling will be key.

Density Functional Theory (DFT) calculations can be employed to model the transition states of its reactions, particularly nucleophilic substitutions (S_N2). rsc.orgresearchgate.net Such studies can elucidate the role of the C2 and C3 methoxy groups in influencing the reaction barrier and trajectory of the incoming nucleophile. This understanding could help in predicting reactivity with different nucleophiles and selecting optimal reaction conditions. Computational methods can also predict the conformational preferences of the 2,3-dimethoxypropyl group, which is vital for designing ligands or chiral auxiliaries where steric hindrance and geometry are critical. nih.gov

Experimental studies, such as kinetic isotope effect measurements, can validate the computational models. This combined approach can provide a robust, predictive framework for its behavior in chemical reactions. Furthermore, computational screening could accelerate the discovery of novel catalysts for transformations involving this building block, pre-selecting candidates for experimental validation and reducing the trial-and-error cycle. chemrxiv.orgnih.gov

Q & A

Basic Question: What are the established synthesis routes for (2S)-1-bromo-2,3-dimethoxypropane, and how are they optimized for enantiomeric purity?

Methodological Answer:
The synthesis of this compound typically involves bromination of a chiral diol precursor. A common approach includes:

Chiral Diol Preparation : Start with (2S)-1,2,3-propanetriol derivatives, where two hydroxyl groups are protected (e.g., via methoxy groups).

Selective Bromination : Use reagents like PBr₃ or HBr in anhydrous conditions to brominate the primary hydroxyl group while retaining stereochemistry .

Purification : Employ chiral chromatography (e.g., HPLC with amylose-based columns) or crystallization to isolate the (2S)-enantiomer.

Optimization focuses on minimizing racemization by controlling reaction temperature (e.g., <0°C) and using non-polar solvents (e.g., dichloromethane). Enantiomeric excess (ee) is verified via polarimetry or chiral GC/MS .

Basic Question: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assign methoxy groups (δ ~3.3–3.5 ppm) and brominated CH₂Br signals (δ ~3.8–4.2 ppm). Coupling constants confirm stereochemistry .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 183.045 (C₅H₁₁BrO₂⁺) validate molecular weight .
  • Infrared (IR) Spectroscopy : Absorbances at ~1100 cm⁻¹ (C-O stretching) and ~600 cm⁻¹ (C-Br) confirm functional groups .
  • Chiral HPLC : Quantify enantiomeric purity using columns like Chiralpak AD-H with hexane/isopropanol eluents .

Advanced Question: How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution (SN2) reactions?

Methodological Answer:
The (2S)-configuration creates steric hindrance around the brominated carbon, affecting SN2 kinetics:

  • Steric Effects : The 2,3-dimethoxy groups hinder backside attack, reducing reaction rates compared to non-sterically hindered analogs.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states.
  • Leaving Group Orientation : The bromine’s position relative to the methoxy groups impacts nucleophile approach angles, as shown in computational studies (DFT modeling) .

Experimental validation involves kinetic studies with varying nucleophiles (e.g., KCN, NaN₃) and monitoring via GC or LC-MS .

Advanced Question: How can researchers resolve contradictions in reported yields of this compound across different synthetic protocols?

Methodological Answer:
Yield discrepancies often arise from:

Protection-Deprotection Efficiency : Incomplete protection of diols leads to side reactions. Optimize using TMSCl or acetyl groups for transient protection .

Bromination Selectivity : Competing bromination at secondary carbons reduces yield. Use HBr gas instead of PBr₃ for better selectivity .

Workup Conditions : Aqueous workups may hydrolyze methoxy groups. Replace with anhydrous NaHCO₃ washes .

Systematic DOE (Design of Experiments) can isolate critical variables. For example, a 2022 study achieved 85% yield by adjusting stoichiometry (1:1.2 diol:HBr) and reaction time (2 hours at −10°C) .

Advanced Question: What role does this compound play in asymmetric catalysis or chiral auxiliary applications?

Methodological Answer:
This compound serves as:

  • Chiral Building Block : Used in synthesizing enantiopure β-blockers (e.g., (S)-propranolol analogs) via alkylation of amines .
  • Catalytic Intermediate : Participates in asymmetric Henry reactions when coupled with Cu(I)-bisoxazoline catalysts, achieving >90% ee in nitroaldol products .
  • Chiral Solvent Additive : Enhances enantioselectivity in Diels-Alder reactions by stabilizing transition states through H-bonding with methoxy groups .

Recent studies highlight its utility in synthesizing C₂-symmetric ligands for transition-metal catalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.